Di(benzotriazol-1-yl)carbonate

Descripción general

Descripción

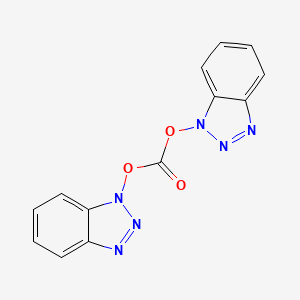

Di(benzotriazol-1-yl)carbonate is a reactive condensing reagent used for the synthesis of peptides without racemization . Its molecular formula is C13H8N6O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbonate group (CO3) bonded to two benzotriazol-1-yl groups . The InChI representation of its structure isInChI=1S/C13H8N6O3/c20-13(21-18-11-7-3-1-5-9(11)14-16-18)22-19-12-8-4-2-6-10(12)15-17-19/h1-8H . Physical and Chemical Properties Analysis

This compound has a molecular weight of 296.24 g/mol . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds . Its topological polar surface area is 97 Ų . The compound has a complexity of 389 .Aplicaciones Científicas De Investigación

Amino Protective Reagents

- t-Butyl Benzotriazol-1-yl Carbonate and Benzyl Benzotriazol-1-yl Carbonate : These compounds are effective for the t-butoxycarbonylation and benzyloxycarbonylation of amines and amino acids. They react rapidly and cleanly with various amines and amino acids to afford N-Boc amines and N-Boc amino acids in high yields (Kim & Chang, 1986).

Synthesis of 1-(Benzotriazol-1-yl)alkyl Esters

- Efficient General Synthesis Method : A method for obtaining 1-(Benzotriazol-1-yl)alkyl esters with high yields (averaging 86%) has been developed. This process involves the direct reaction of various aldehydes with N-acylbenzotriazoles (Katritzky, Pastor, & Voronkov, 1999).

Ligand Chemistry in Metal Complexes

- Coordination Chemistry with Metal Complexes : The coordination chemistry of five N,N′-bidentate ligands containing a 1-substituted benzotriazol unit has been explored. This research involves spectroscopic and electrochemical studies of ruthenium, palladium, copper, and silver complexes (Richardson & Steel, 2003).

Biotransformation of Benzotriazoles

- Aerobic Biological Degradation of Benzotriazoles : Investigation into the aerobic biological degradation mechanisms of benzotriazoles in activated sludge revealed significant insights into the degradation pathways and transformation products of these compounds (Huntscha et al., 2014).

Corrosion Protection in Concrete

- Corrosion Protection Systems for Concrete Structures : Research on benzotriazole derivatives, including BTA, shows promising results for developing corrosion protection systems for reinforced concrete structures, especially under carbonation attack (Ababneh & Sheban, 2009).

Antibacterial Applications

- Antibacterial Activity of Benzotriazole Derivatives : Synthesis and in vitro evaluation of novel benzotriazole-based compounds reveal significant antibacterial activity, presenting potential applications in chemotherapeutics (Rani et al., 2021).

Nucleoside Chemistry

- Nucleoside Derivatives for DNA Modification : O6-(benzotriazol-1-yl)inosine derivatives have been shown to be effective for the synthesis of challenging nucleoside derivatives, offering potential applications in site-specific DNA modification (Bae & Lakshman, 2007).

Catalysis in Polymer Synthesis

- Copolymerization of Carbon Dioxide with Epoxides : Di-nuclear bis(benzotriazole iminophenolate) cobalt complexes have been synthesized and used as catalysts for the efficient copolymerization of carbon dioxide with epoxides, producing polycarbonates (Su et al., 2019).

Mecanismo De Acción

Target of Action

Di(benzotriazol-1-yl)carbonate is primarily used as a reactive condensing reagent . Its main targets are peptides , where it aids in their synthesis .

Mode of Action

The compound interacts with peptides to facilitate their synthesis without causing racemization . This means it helps in the formation of peptides while preserving their chiral integrity.

Result of Action

The primary result of this compound’s action is the synthesis of peptides without racemization . This means it helps form peptides while maintaining the original spatial orientation of the constituent amino acids, which is crucial for the biological activity of the peptides.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, are likely to be influenced by various environmental factors such as temperature , pH , and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that its stability and reactivity could be affected by temperature changes.

Análisis Bioquímico

Biochemical Properties

Di(benzotriazol-1-yl)carbonate plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a condensing agent, facilitating the formation of peptide bonds without causing racemization . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomal proteins. The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amino groups, thus forming peptide bonds.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in peptide synthesis and protein folding. Additionally, this compound can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to carboxyl groups on amino acids, activating them for nucleophilic attack by amino groups. This activation is crucial for the formation of peptide bonds during protein synthesis. Additionally, this compound can inhibit or activate specific enzymes involved in peptide synthesis, further influencing the efficiency of this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein synthesis and metabolic activity. These effects are often monitored in both in vitro and in vivo studies to understand the compound’s stability and degradation patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates peptide synthesis without significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the translation process. The compound’s influence on metabolic flux and metabolite levels can significantly impact the overall efficiency of protein synthesis within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in areas where peptide synthesis occurs, such as the ribosomes. The compound’s distribution is crucial for its effectiveness in facilitating peptide bond formation .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its activity in peptide synthesis. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s subcellular localization is essential for its function, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis .

Propiedades

IUPAC Name |

bis(benzotriazol-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O3/c20-13(21-18-11-7-3-1-5-9(11)14-16-18)22-19-12-8-4-2-6-10(12)15-17-19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNDCSTOHZQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88544-01-8 | |

| Record name | Di(1-benzotriazolyl)carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline](/img/structure/B3043448.png)

![4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3043457.png)

![[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B3043464.png)

![(1S,6S)-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3043468.png)